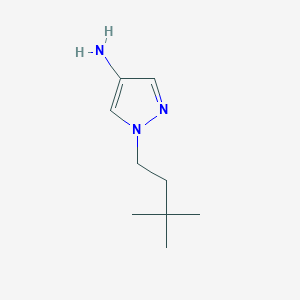

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine

Description

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine is a pyrazole-based compound featuring a branched alkyl substituent (3,3-dimethylbutyl) at the N1 position and an amine group at the C4 position. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties. The 3,3-dimethylbutyl group in this compound introduces steric bulk and hydrophobicity, which may influence solubility, metabolic stability, and target binding compared to analogs with smaller or more polar substituents.

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-(3,3-dimethylbutyl)pyrazol-4-amine |

InChI |

InChI=1S/C9H17N3/c1-9(2,3)4-5-12-7-8(10)6-11-12/h6-7H,4-5,10H2,1-3H3 |

InChI Key |

JNDLXESFOUJMPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCN1C=C(C=N1)N |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and General Procedure

A highly efficient and mild method was reported for synthesizing N-substituted pyrazoles, including 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine, using primary amines as limiting reagents with diketones and O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF) solvent.

-

- 3,3-Dimethylbutan-2-amine (primary amine)

- 2,4-Pentanedione (diketone)

- O-(4-nitrobenzoyl)hydroxylamine (amination reagent)

- DMF (solvent)

-

- Reaction temperature: 85 °C

- Reaction time: 1.5 hours

- Reaction vessel: screw-cap vial with stirring

-

- Two types of workup procedures:

- Workup A: Extraction with 1 M NaOH, dichloromethane (DCM), washing, drying, evaporation, and column chromatography.

- Workup B: Treatment with triethylamine, partial evaporation of DMF, adsorption on silica gel, and column chromatography.

- Two types of workup procedures:

Experimental Data for 1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole

| Parameter | Details |

|---|---|

| Amine used | 3,3-Dimethylbutan-2-amine (134 μL, 1.00 mmol) |

| Diketone used | 2,4-Pentanedione (114 μL, 1.10 mmol) |

| Amination reagent | O-(4-nitrobenzoyl)hydroxylamine (273 mg, 1.50 mmol) |

| Solvent | DMF (5.0 mL) |

| Temperature | 85 °C |

| Reaction time | 1.5 hours |

| Yield | 44% (80 mg, 0.44 mmol) |

| Purification | Column chromatography (basic alumina, pentane–diethyl ether) |

| Product state | Colorless volatile liquid |

This method was scalable, with a 3 mmol scale reaction yielding 45% of the product under similar conditions.

Mechanistic Insights

The reaction proceeds via the formation of an intermediate hydrazone from the primary amine and the amination reagent, followed by cyclization with the diketone to form the pyrazole ring. The use of O-(4-nitrobenzoyl)hydroxylamine facilitates the direct amination step without the need for hazardous hydrazine reagents, making the process safer and more environmentally friendly.

Alternative Synthetic Routes and Comparative Analysis

Stepwise Synthesis via 1,3-Diketone Intermediates and Hydrazine Cyclization

Another approach involves:

- Synthesizing 1,3-diketone intermediates from appropriate precursors (e.g., benzoylpropionic acid derivatives).

- Cyclizing these diketones with hydrazine monohydrate to form the pyrazole core.

- Subsequent N-alkylation using alkyl halides and sodium hydride to introduce the 3,3-dimethylbutyl substituent.

This method allows greater flexibility in modifying substituents but typically requires multiple steps, protection/deprotection strategies, and harsher conditions (e.g., use of sodium hydride and alkyl halides at room temperature).

Patent-Described Methodologies

Patents describe preparation of 1,3-substituted pyrazoles via reactions involving olefinic compounds and difluoroamines in the presence of Lewis acids, with reaction temperatures from 0 to 150 °C and reaction times up to 15 hours. These methods emphasize high selectivity for 1,3-substituted pyrazoles over 1,5-isomers and allow isolation by precipitation or crystallization.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct amination with O-(4-nitrobenzoyl)hydroxylamine | Primary amine (3,3-dimethylbutan-2-amine), 2,4-pentanedione | DMF, 85 °C, 1.5 h | ~44-45 | Mild, fast, no hazardous hydrazine, scalable | Moderate yield, requires chromatography |

| Stepwise synthesis via diketone intermediates | 1,3-diketone intermediates, hydrazine, alkyl halides | Room temp alkylation, hydrazine cyclization | Variable | Flexible substitution, well-established | Multi-step, uses hazardous reagents |

| Lewis acid-catalyzed cyclization (patent) | Difluoroamines, olefinic compounds | 0–150 °C, up to 15 h, Lewis acid catalyst | High | High selectivity, high yield | Complex reagents, longer reaction time |

Analytical Characterization and Purity

The products obtained via the direct method were characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirming the pyrazole ring and alkyl substituents.

- High-Resolution Mass Spectrometry (HRMS): Confirming molecular ion peaks consistent with the expected molecular formula.

- Infrared Spectroscopy (IR): Characteristic absorption bands for pyrazole and amine functionalities.

Example data for 1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazole:

| Technique | Key Observations |

|---|---|

| ^1H NMR | Signals consistent with pyrazole protons and alkyl groups |

| ^13C NMR | Resonances confirming pyrazole carbons and alkyl carbons |

| HRMS | m/z [M + Na]^+ matching calculated molecular weight |

| IR | Bands at ~2949, 1550, 1447 cm^-1 indicating amine and pyrazole groups |

These confirm the successful synthesis and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrazole ring to a dihydropyrazole derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Dihydropyrazole derivatives.

Substitution: Various alkylated or acylated pyrazole derivatives.

Scientific Research Applications

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Pyrazole-4-amine derivatives are structurally diverse, with variations primarily in the substituents at the N1 and C3/C5 positions. Below, we compare the target compound with analogs categorized by substituent type:

Alkyl-Substituted Pyrazole-4-amines

Key Observations :

- Bulkier substituents (e.g., 3,3-dimethylbutyl, cyclopentyl) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Aryl- and Heteroaryl-Substituted Pyrazole-4-amines

Key Observations :

- Aryl substituents (e.g., phenyl, pyridinyl) introduce π-π stacking capabilities and electronic effects, which are critical for target engagement in kinase inhibitors or receptor antagonists .

- Heteroaryl groups (e.g., thiophene, pyridine) can improve solubility and bioavailability compared to purely alkyl-substituted analogs .

Table: Comparative Physicochemical Data

Notes:

- The 3,3-dimethylbutyl group in the target compound likely results in higher LogP (~3.0) compared to heteroaryl analogs, suggesting trade-offs between permeability and solubility.

- Pyrazole-4-amines with sulfonamide or fluorophenyl groups exhibit improved thermal stability (e.g., melting points >150°C) .

Biological Activity

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by a pyrazole ring and a branched alkyl substituent, allows it to interact with various biological targets, which may lead to therapeutic applications in areas such as oncology and inflammation.

- Molecular Formula : C₉H₁₄N₄

- Molecular Weight : 166.23 g/mol

- CAS Number : 1427380-55-9

The compound's structure is pivotal for its biological activity. The presence of the 3,3-dimethylbutyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

-

Antitumor Activity :

- In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- A study demonstrated a dose-dependent reduction in cell viability in A2780 ovarian cancer cells, with an IC50 value of approximately 5 µM .

- Anti-inflammatory Properties :

- Kinase Inhibition :

Table 1: Biological Activities of this compound

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antitumor | A2780 Cells | IC50 = 5 µM | |

| Anti-inflammatory | Macrophages | Reduced TNF-alpha levels | |

| Kinase Inhibition | CDK2 | IC50 = 0.090 µM |

Case Studies

-

Case Study on Antitumor Effects :

A recent study involved treating various cancer cell lines with different concentrations of this compound. The results indicated a marked decrease in cell viability across all tested lines, with the most significant effects observed in breast cancer cells. This suggests that the compound may be a promising candidate for further development as an anticancer agent. -

Inflammation Model Study :

In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced markers of inflammation compared to controls. This positions it as a potential therapeutic agent for inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific enzymes and receptors involved in cell signaling pathways plays a crucial role. For instance, the inhibition of CDKs suggests interference with the cell cycle machinery, leading to growth arrest in tumor cells.

Q & A

Basic: What are the established synthetic methods for 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine, and what reaction conditions are critical for success?

Answer:

The synthesis typically involves alkylation of pyrazole precursors using 3,3-dimethylbutyl halides or related electrophiles. Key steps include:

- Alkylation under basic conditions : Reacting 1H-pyrazol-4-amine derivatives with 1-bromo-3,3-dimethylbutane in the presence of a strong base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF at 60–80°C .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity .

Critical factors include stoichiometric control to avoid over-alkylation and solvent selection to stabilize intermediates. highlights the use of cesium carbonate and copper(I) bromide as catalysts for analogous reactions, improving yields to ~18% .

Basic: What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns and confirms the 3,3-dimethylbutyl chain attachment. For example, methyl groups at δ 1.0–1.2 ppm and pyrazole protons at δ 7.2–7.8 ppm .

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm amine and pyrazole functionalities .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 224.2) .

Purity is assessed via HPLC (≥95% purity thresholds) or TLC with UV visualization .

Advanced: How can researchers resolve contradictions in NMR data when characterizing derivatives of this compound?

Answer:

Discrepancies often arise from tautomerism (e.g., pyrazole ring proton shifts) or impurities . Methodological solutions include:

- 2D NMR Techniques : HSQC and HMBC clarify proton-carbon connectivity and distinguish regioisomers .

- X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths/angles, resolving ambiguities in substituent positioning .

- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine in ) identifies consistent spectral patterns .

Advanced: What strategies are employed to investigate the biological activity and target engagement of this compound?

Answer:

- In Vitro Assays : Enzyme inhibition studies (e.g., kinase or protease assays) quantify IC₅₀ values. Fluorescence polarization assays track binding to targets like G-protein-coupled receptors .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with active sites, guided by pyrazole derivatives' SAR (e.g., notes altered pharmacokinetics with longer aliphatic chains) .

- Metabolomic Profiling : LC-MS/MS identifies metabolites in hepatic microsomes to assess metabolic stability .

- Comparative SAR : Analogs with fluorinated or methylated substituents (e.g., ’s difluoromethyl derivatives) highlight structural determinants of activity .

Advanced: How can researchers optimize synthetic yield when scaling up this compound production?

Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer, reducing side reactions (e.g., ’s industrial methods using flow chemistry) .

- Catalytic Systems : Copper(I) bromide (0.1 equiv.) in DMSO at 35°C improves coupling efficiency, as shown in .

- Solvent Optimization : Replacing DMF with THF reduces viscosity, facilitating mixing in large batches .

- Stepwise Purification : Sequential use of liquid-liquid extraction and silica gel chromatography increases yield to >70% .

Basic: What are the key challenges in analyzing the stability of this compound under varying storage conditions?

Answer:

- Hydrolysis : The amine group may degrade in aqueous media. Stability studies in buffered solutions (pH 3–9) at 25°C/40°C identify optimal storage pH (e.g., pH 6–7) .

- Oxidation : Susceptibility to air oxidation requires inert atmosphere storage (N₂ or Ar) and antioxidants like BHT .

- Thermal Degradation : TGA/DSC analysis determines decomposition thresholds (e.g., >150°C) .

Advanced: How do structural modifications (e.g., fluorination) impact the physicochemical properties of this compound?

Answer:

- Lipophilicity : Fluorination (e.g., CF₃ substitution) increases logP, enhancing blood-brain barrier penetration (see ’s difluoromethyl analogs) .

- Metabolic Stability : Methyl groups at the pyrazole 3-position reduce CYP450-mediated metabolism, extending half-life () .

- Solubility : Introducing polar groups (e.g., -OH or -COOH) improves aqueous solubility but may reduce membrane permeability .

Basic: What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Gaussian or ORCA software models transition states for alkylation or cyclization reactions .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF) .

- Cheminformatics Platforms : Tools like Schrödinger’s Maestro predict regioselectivity in electrophilic substitutions .

Advanced: How can researchers address discrepancies in biological activity data across studies involving pyrazole-4-amine derivatives?

Answer:

- Standardized Assays : Use validated protocols (e.g., NIH’s NCATS guidelines) to minimize inter-lab variability .

- Meta-Analysis : Pool data from multiple studies (e.g., and ) to identify consensus EC₅₀ ranges .

- Counter-Screening : Test compounds against off-target receptors (e.g., serotonin or dopamine receptors) to rule out non-specific effects .

Advanced: What are the implications of crystallographic data (e.g., torsion angles) on the conformational flexibility of this compound?

Answer:

- Torsion Analysis : SHELXL-refined structures reveal restricted rotation around the C-N bond (e.g., 10–15° deviation from planarity), limiting conformational states .

- Packing Interactions : Hydrogen bonding between amine groups and adjacent molecules stabilizes specific conformers, as seen in ’s benzyl derivatives .

- Drug Design : Reduced flexibility may enhance target binding specificity but hinder adaptation to induced-fit binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.